molecular formula C40H43FN6O8 B12384687 Val-Ala-PABC-Exatecan

Val-Ala-PABC-Exatecan

Cat. No.: B12384687
M. Wt: 754.8 g/mol
InChI Key: ZACAMCPLQSLRJF-PICQSYHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Ala-PABC-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Val-Ala-PABC, and Exatecan, a topoisomerase I inhibitor. This compound is particularly significant in the field of cancer treatment due to its ability to selectively deliver cytotoxic agents to tumor cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Val-Ala-PABC-Exatecan is synthesized through a series of chemical reactions involving the conjugation of Exatecan to the Val-Ala-PABC linker. The process typically involves enzymatic glycan remodeling and metal-free click chemistry. The linker-payload, bicyclononyne carbamoyl sulfamide Val-Ala-PABC Exatecan, is site-specifically conjugated at asparagine 297 of the heavy chain .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Val-Ala-PABC-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, cyanide ions.

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Val-Ala-PABC-Exatecan has a wide range of scientific research applications, including:

Mechanism of Action

Val-Ala-PABC-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme, preventing it from unwinding DNA strands, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-Ala-PABC-Exatecan is unique due to its high specificity and potency in targeting topoisomerase I. It is less susceptible to multi-drug resistance mechanisms compared to other similar compounds, making it a valuable tool in cancer therapy .

Biological Activity

Val-Ala-PABC-Exatecan is an innovative compound in the realm of antibody-drug conjugates (ADCs), designed to enhance therapeutic efficacy against various cancers. This article explores its biological activity, focusing on its mechanism of action, stability, and efficacy in preclinical and clinical settings.

Overview of Exatecan

Exatecan is a potent topoisomerase I inhibitor derived from camptothecin, known for its ability to induce DNA damage and apoptosis in cancer cells. It has been shown to have a superior potency compared to other drugs like DXd (deruxtecan) and SN-38, making it a valuable payload in ADC formulations. The incorporation of the Val-Ala dipeptide linker enhances the pharmacological properties of exatecan by improving its stability and facilitating targeted delivery to tumor cells .

The Val-Ala-PABC linker plays a crucial role in the release mechanism of exatecan within target cells. Upon internalization, the ADC is processed by lysosomal enzymes, primarily cathepsins B, S, and L, which cleave the linker and release exatecan. This self-immolative mechanism ensures that the cytotoxic agent is only released in the vicinity of cancer cells, minimizing systemic toxicity .

Stability and Release Kinetics

Research indicates that this compound exhibits significant stability in human serum while being susceptible to degradation in mouse plasma due to carboxylesterase activity. This highlights the importance of conducting preclinical studies in appropriate models that account for these enzymatic differences .

Table 1: Stability Comparison of this compound

ModelStability (t1/2)Key Enzymes Involved
Human SerumHighN/A
Mouse PlasmaLowCarboxylesterase C1
Transgenic MiceImprovedCathepsins B, S, L

Efficacy in Preclinical Studies

This compound has demonstrated promising results in various preclinical models:

  • In Vitro Studies : The compound showed potent cytotoxicity against HER2-positive breast cancer cell lines, with IC50 values significantly lower than those observed for DXd and SN-38 .
  • In Vivo Studies : In patient-derived xenograft models, this compound exhibited durable antitumor activity and a favorable pharmacokinetic profile, outperforming traditional ADCs .

Case Studies

  • HER2-Targeting ADCs : A study involving an ADC based on this compound demonstrated complete release of the cytotoxic payload within 5 hours when exposed to cathepsin B. This rapid release correlates with enhanced therapeutic efficacy against HER2-expressing tumors .
  • Combination Therapies : In combination with DNA damage response inhibitors, this compound showed synergistic effects, further enhancing its therapeutic index and potential application in resistant cancer types .

Properties

Molecular Formula

C40H43FN6O8

Molecular Weight

754.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1

InChI Key

ZACAMCPLQSLRJF-PICQSYHMSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.